3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- is a chemical compound with the molecular formula C6H11N3S2 . It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- involves several steps. One common method includes the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form the thiazolidine ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Scientific Research Applications
3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties, making it a potential candidate for drug development.
Medicine: Research has shown that thiazolidine derivatives have potential therapeutic applications in treating diseases such as diabetes, cancer, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- can be compared with other thiazolidine derivatives, such as:
3-Thiazolidinecarboxylic acid: Known for its use in the synthesis of peptides and as a chiral auxiliary in asymmetric synthesis.
2-Thiazolidinethione: Exhibits antifungal and antibacterial properties and is used in the development of pharmaceuticals.
4-Thiazolidinone: Has shown potential as an anticancer agent and is used in medicinal chemistry research.
The uniqueness of 3-Thiazolidinecarbothioamide, N-methyl-2-(methylimino)-, (2Z)- lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
188643-07-4 |
---|---|
Molecular Formula |
C6H11N3S2 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
N-methyl-2-methylimino-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C6H11N3S2/c1-7-5(10)9-3-4-11-6(9)8-2/h3-4H2,1-2H3,(H,7,10) |
InChI Key |
QSAGVEUABFQLIH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1CCSC1=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.